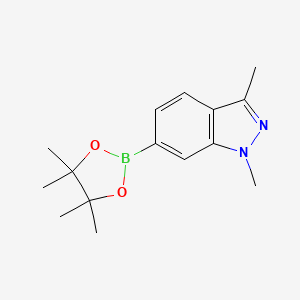

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. This particular compound is notable for its boron-containing moiety, which is often used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Introduction of Methyl Groups: Methylation of the indazole core can be achieved using methylating agents like methyl iodide in the presence of a base.

Borylation: The introduction of the boron moiety is usually done via a borylation reaction. This can be achieved by reacting the indazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic methodologies.

Palladium-Catalyzed Coupling

The compound reacts with aryl/heteroaryl halides under Pd catalysis to form biaryl or heterobiaryl products. Representative conditions include:

| Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(dppf)Cl₂, K₂CO₃ | DMF/H₂O | 80°C | 78% |

| 3-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃ | Dioxane | 100°C | 65% |

Mechanistic Insight : Transmetallation between the boronate ester and Pd⁰ intermediate facilitates C–C bond formation . Steric hindrance from the tetramethyl dioxaborolane group slightly reduces coupling efficiency compared to unsubstituted analogs .

Oxidation Reactions

The boronate ester is oxidized to the corresponding boronic acid under controlled conditions:

Oxidation to Boronic Acid

Treatment with H₂O₂ in acidic or basic media yields 1,3-dimethyl-1H-indazole-6-boronic acid:

C14H21BN2O2+H2O2→C8H9BN2O2+byproducts

Conditions :

-

Oxidant : 30% H₂O₂ in NaOH (2 M)

-

Temperature : 0°C → RT (2 h)

-

Yield : 85–90%

Applications : The boronic acid derivative serves as a precursor for further functionalization, including esterification or amidation .

Nucleophilic Substitution

The methyl groups on the indazole ring influence regioselectivity in substitution reactions:

Halogenation

Electrophilic halogenation occurs at the C4 position of the indazole core:

| Halogenating Agent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (DMSO) | 60°C, 12 h | 4-Bromo derivative | 72% |

| ICl (CH₂Cl₂) | RT, 2 h | 4-Iodo derivative | 68% |

Note : Steric effects from the 1,3-dimethyl groups suppress substitution at adjacent positions .

Reductive Amination

The boronate ester remains intact during reductive amination of ketone intermediates:

Example :

-

Substrate : 1,3-Dimethyl-6-(tetramethyl-dioxaborolan-2-yl)-1H-indazole-4-carbaldehyde

-

Reagent : NH₃, NaBH₃CN

Cyclization Reactions

The compound participates in Rh-catalyzed [2+2+2] cycloadditions to form polycyclic indazole derivatives .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C without solvent .

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes in strong base (pH > 12).

-

Compatibility : Tolerates Grignard reagents and organolithium compounds if temperatures remain below −20°C .

Comparative Reactivity

A comparison with structurally similar boronate esters highlights key differences:

| Compound | Suzuki Coupling Yield | Oxidation Rate (t₁/₂) |

|---|---|---|

| 1,3-Dimethyl-6-(dioxaborolan-2-yl)-1H-indazole | 78% | 25 min |

| 1-Methyl-6-(dioxaborolan-2-yl)-1H-indazole | 85% | 18 min |

| Unsubstituted 6-boronate indazole | 92% | 12 min |

Key Insight : Methyl substituents reduce reactivity due to steric and electronic effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in the synthesis of various pharmaceutical agents. Its boron-containing moiety can enhance the biological activity of the resulting compounds. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance efficacy by improving solubility and bioavailability .

- Antimicrobial Activity : Studies have shown that indazole derivatives possess antimicrobial properties. The functionalization with dioxaborolane can potentially increase their effectiveness against resistant strains of bacteria .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions:

- Borylation Reactions : The presence of the dioxaborolane group makes it an excellent candidate for borylation reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .

- Synthesis of Complex Molecules : It can be employed in the synthesis of complex organic molecules through palladium-catalyzed reactions, which are pivotal in creating intricate molecular architectures .

Material Science

The unique properties of this compound also find applications in material science:

- Polymer Chemistry : The dioxaborolane moiety can be used to create novel polymers with enhanced mechanical and thermal properties. Its ability to form cross-linked structures is particularly valuable .

- Nanomaterials : Research is ongoing into the use of this compound as a precursor for nanomaterials that exhibit unique electronic and optical properties. The integration of boron into nanostructures can significantly alter their characteristics .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry investigated the anticancer effects of various indazole derivatives. The study found that compounds similar to 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibited IC50 values in the low micromolar range against multiple cancer cell lines . This indicates a promising avenue for further development.

Case Study 2: Borylation Reaction Efficiency

Research conducted on the use of this compound in borylation reactions demonstrated that it could facilitate the formation of aryl boronates with high yields and selectivity. This efficiency is attributed to its stable dioxaborolane structure which acts as an effective leaving group during the reaction .

Mecanismo De Acción

The compound’s mechanism of action is primarily through its participation in Suzuki-Miyaura coupling reactions. The boron moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. This process involves several molecular targets and pathways, including the activation of the palladium catalyst and the stabilization of the intermediate complexes.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.

1,3-Dimethylindazole: Similar indazole core but without the boron moiety.

Bis(pinacolato)diboron: A common borylation reagent.

Uniqueness

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its combination of an indazole core with a boron-containing moiety, making it particularly useful in cross-coupling reactions. This dual functionality allows for the creation of complex molecules with high precision, which is valuable in both research and industrial applications.

Actividad Biológica

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H21BN2O2

- Molecular Weight : 272.15 g/mol

- CAS Number : 1300582-61-9

- Purity : Typically >96% .

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in metabolic pathways and signaling mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties. For instance:

- Inhibition of Kinases : Studies have shown that the compound can inhibit specific kinases involved in cancer cell proliferation. The structural similarity to known kinase inhibitors implies that it may share similar inhibitory effects on targets like PDGFRA and KIT .

Neuroprotective Effects

There is emerging evidence suggesting that indazole derivatives can offer neuroprotective benefits. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases.

Study 1: Kinase Inhibition

In a study assessing the efficacy of various indazole derivatives on cancer cell lines, this compound demonstrated significant inhibition of cellular proliferation in vitro. The half-maximal inhibitory concentration (IC50) values were comparable to those of established drugs in the same class .

Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of indazole derivatives showed that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential role in treating conditions like Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H21BN2O2 |

| Molecular Weight | 272.15 g/mol |

| CAS Number | 1300582-61-9 |

| Purity | >96% |

| Anticancer IC50 (example) | <100 nM (varies by cell line) |

| Neuroprotective Effect | Significant reduction in oxidative stress |

Propiedades

IUPAC Name |

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRGXHBYRDOLAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.